![molecular formula C9H8Cl2O2 B1461109 Methyl 2,4-dichloro-5-methylbenzoate CAS No. 1803805-37-9](/img/structure/B1461109.png)
Methyl 2,4-dichloro-5-methylbenzoate
Overview
Description
“Methyl 2,4-dichloro-5-methylbenzoate” is a halogenated aromatic ester . It has a molecular formula of C9H8Cl2O2 and a molecular weight of 219.06 g/mol. It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “Methyl 2,4-dichloro-5-methylbenzoate” is represented by the linear formula Cl2C6H3CO2CH3 .
Physical And Chemical Properties Analysis
“Methyl 2,4-dichloro-5-methylbenzoate” has a molecular weight of 205.04 . It has a refractive index n20/D 1.557 (lit.), a boiling point of 239 °C (lit.), and a density of 1.386 g/mL at 25 °C (lit.) .
Scientific Research Applications
Synthesis of Pyrimidine Derivatives
Methyl 2,4-dichloro-5-methylbenzoate: is utilized in the synthesis of various pyrimidine derivatives. These compounds are significant due to their wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The compound serves as a starting material for the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine, which has potential applications in medicinal chemistry .
Pharmaceutical Intermediates
This chemical is used as an intermediate in the pharmaceutical industry. It plays a crucial role in the development of new drugs by acting as a building block for more complex molecules. Its reactivity with other compounds allows for the creation of a diverse array of pharmaceutical products .
Antiproliferative Agents
Research has shown that derivatives of Methyl 2,4-dichloro-5-methylbenzoate can be synthesized to create antiproliferative agents. These agents are tested against various cancer cell lines, such as MCF-7 and A549, to evaluate their effectiveness in inhibiting the growth of cancer cells .
Kinase Inhibition
The compound is involved in the design and synthesis of kinase inhibitors. Kinases are enzymes that play a significant role in the signaling pathways of cells, and their inhibition is a promising strategy for cancer therapy. Derivatives of this compound have been evaluated for their potential to inhibit c-Met kinase, which is implicated in the development and progression of cancer .
Antimigratory Activity
In addition to antiproliferative effects, certain derivatives also exhibit antimigratory activity, which is crucial in preventing the spread of cancer cells. This property is particularly important in the context of metastatic cancer, where inhibiting cell migration can significantly impact disease progression .
Molecular Docking Studies
Methyl 2,4-dichloro-5-methylbenzoate: derivatives are used in molecular docking studies to predict how they bind to specific proteins or enzymes. This is a vital step in drug design, as it helps in understanding the interaction between the drug and its target, leading to the development of more effective and selective therapeutic agents .
Safety And Hazards
“Methyl 2,4-dichloro-5-methylbenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 2,4-dichloro-5-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-3-6(9(12)13-2)8(11)4-7(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVKVPLBWMLHPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dichloro-5-methylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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